molecular formula C9H22N2 B2578067 {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine CAS No. 98948-62-0

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Cat. No.: B2578067
CAS No.: 98948-62-0
M. Wt: 158.289
InChI Key: POBBCNIVOVKLLB-UHFFFAOYSA-N
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Description

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine is a tertiary amine with a branched aliphatic structure. Its molecular formula is C₉H₂₂N₂, consisting of an ethyl backbone where the second carbon is substituted with a bis(propan-2-yl)amino group (N-linked to two isopropyl groups) and a methylamine group. The compound’s molecular weight is 158.28 g/mol, calculated based on its formula . The absence of aromatic or polar functional groups distinguishes it from many bioactive amines, suggesting applications in organic synthesis or as a ligand precursor. Its physicochemical properties, such as moderate hydrophobicity and steric hindrance from isopropyl groups, likely influence reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine typically involves the reaction of N,N-diisopropylethylenediamine with methyl iodide under basic conditions. The reaction proceeds as follows:

    Starting Materials: N,N-diisopropylethylenediamine and methyl iodide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen iodide formed during the reaction.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

Chemistry

In chemistry, {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine serves as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in catalysis and various chemical transformations.

Biology

The compound is utilized in biological research for the preparation of biologically active amides and derivatives, which may have therapeutic applications. Its structure allows it to interact with biological receptors, potentially modulating enzymatic activities.

Medicine

Research into derivatives of this compound has indicated potential for developing new drugs with various pharmacological properties, including antispasmodic effects. These derivatives could be significant in treating muscle spasms and other related conditions.

Industry

In industrial applications, this compound is employed as an intermediate in the production of specialty chemicals. Its versatility makes it valuable for synthesizing other compounds used in various sectors.

Research indicates that this compound exhibits potential biological activities:

  • Receptor Interaction : May interact with neurotransmitter receptors.
  • Catalytic Processes : Facilitates chemical transformations through coordination complexes.

Therapeutic Potential

The therapeutic implications are notable:

  • Antispasmodic Properties : Derivatives show potential for treating muscle spasms.
  • Cancer Treatment : Certain derivatives induce apoptosis in cancer cells, suggesting applications in oncology.

Case Studies

One significant case study evaluated a series of bis(2-aminoethyl)amine derivatives against various cancer cell lines using the MTT assay and lactate dehydrogenase release assays. Results indicated that specific derivatives not only inhibited tumor cell growth but also induced considerable apoptotic activity, highlighting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. Additionally, its derivatives may interact with biological receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural Isomers and Analogues

Table 1: Structural isomers and analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine C₉H₂₂N₂ 158.28 Tertiary amine, isopropyl groups Ethyl backbone with terminal methylamine
{[Bis(propan-2-yl)amino]methyl}(ethyl)amine C₉H₂₂N₂ 158.28 Tertiary amine, ethyl chain Methyl backbone with terminal ethylamine
2-(1H-Indol-3-yl)ethyl(propan-2-yl)amine (MiPT) C₁₄H₂₀N₂ 216.32 Indole ring, tertiary amine Aromatic indole substituent
  • MiPT’s indole moiety enhances aromatic π-π interactions, making it biologically active (e.g., psychoactive properties), unlike the purely aliphatic target compound .

Aromatic and Halogen-Substituted Derivatives

Table 2: Aromatic and halogen-substituted derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
[2-(5-Methoxy-1-benzofuran-3-yl)ethyl]bis(propan-2-yl)amine (5-MeO-DiBF) C₁₇H₂₅NO₂ 283.39 Benzofuran, methoxy, tertiary amine Aromatic benzofuran core, methoxy group
{2-[Bis(propan-2-yl)amino]ethyl}[1-(2,5-dichlorophenyl)ethyl]amine C₁₆H₂₆Cl₂N₂ 317.30 Dichlorophenyl group, tertiary amine Electrophilic halogen substituents
  • The dichlorophenyl derivative’s halogen atoms introduce polarity and electron-withdrawing effects, likely affecting binding affinity in receptor interactions .

Hydroxyl-Containing Amines

Table 3: Hydroxyl-containing amines

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
N,N-Diethyl-2-aminoethanol C₆H₁₅NO 117.19 Hydroxyl, tertiary amine Hydrophilic, surfactant applications
Triethanolamine C₆H₁₅NO₃ 149.19 Three hydroxyl groups High water solubility
  • Key Findings: Hydroxyl groups in N,N-diethyl-2-aminoethanol and triethanolamine significantly enhance hydrophilicity and hydrogen-bonding capacity, unlike the hydrophobic target compound . These compounds are used in surfactants and pharmaceuticals, whereas the target compound’s lack of polar groups limits similar applications.

Biological Activity

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, also known as diisopropylaminoethyl methylamine, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potential, supported by diverse research findings.

  • Molecular Formula : C9H22N2
  • Molecular Weight : 158.28 g/mol
  • CAS Number : 98948-62-0

The compound is characterized by its two isopropyl groups and an amine functional group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as a ligand that can bind to various biological receptors and metal ions. This binding capability allows it to modulate enzymatic activities and receptor functions, which can lead to therapeutic effects. The compound has shown potential in the following areas:

  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways.
  • Catalytic Processes : The formation of coordination complexes with metal ions can facilitate chemical transformations in biological systems.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance:

  • Cytotoxic Activity : In vitro studies demonstrated that certain derivatives exhibited moderate antiproliferative effects on human cancer cell lines such as A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and HTB-140 (melanoma). The most potent derivative showed an IC50 value ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM .

Table 1: Cytotoxicity Results of Derivatives

CompoundCell LineIC50 (µM)Apoptotic Activity (%)
Derivative 1A54915.74 ± 1.728.9
Derivative 2CaCo-216.20 ± 1.535.9
Derivative 3HTB-14013.95 ± 2.542.7

Therapeutic Potential

The therapeutic implications of this compound and its derivatives are significant:

  • Antispasmodic Properties : Research indicates that derivatives may have antispasmodic effects, making them candidates for treating muscle spasms and related conditions.
  • Cancer Treatment : The ability to induce apoptosis in cancer cells suggests potential applications in oncology, particularly for developing new chemotherapeutic agents .

Case Studies

A notable case study involved the evaluation of a series of bis(2-aminoethyl)amine derivatives, where researchers assessed their cytotoxicity against a panel of cancer cell lines using the MTT assay and lactate dehydrogenase (LDH) release assays. The findings highlighted that certain derivatives not only inhibited tumor cell growth but also induced significant apoptotic activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

  • Two-step synthesis : Combine propan-2-amine with a suitable aldehyde (e.g., pyridine-2-carbaldehyde) to form an imine intermediate, followed by reduction with NaBH₄ or catalytic hydrogenation .
  • Single-step alkylation : React methylamine with a bis(propan-2-yl)aminoethyl halide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling temperature (0–25°C) and stoichiometry to minimize side products like quaternary ammonium salts .
  • Purification : Use column chromatography (hexane/acetone gradient) or recrystallization from ethanol/water mixtures to isolate the product. Reported yields for analogous amines range from 51% to 88% under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for confirming the presence of methyl (δ ~2.2 ppm) and bis(propan-2-yl)amino groups (δ ~1.0–1.2 ppm for CH₃, δ ~3.2 ppm for CH). DEPT-135 can distinguish primary/secondary carbons .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 187.25 for C₉H₂₂N₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly useful if the compound forms stable crystals with transition metals (e.g., Zn or Cu complexes) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis, and what factors influence its coordination behavior?

  • Methodological Answer : The tertiary amine and steric bulk of the isopropyl groups make it a flexible ligand for metals like Pd, Cu, or Zn. Key factors:

  • Steric Effects : Bulky propan-2-yl groups limit coordination to smaller metal centers but enhance selectivity in cross-coupling reactions .
  • Electronic Effects : The amine’s lone pair facilitates σ-donation, while methyl groups slightly reduce electron density. UV-Vis and cyclic voltammetry can quantify ligand-to-metal charge transfer .
  • Applications : Catalyzes C–N bond formation (e.g., Buchwald-Hartwig amination) or serves as a stabilizer for nanoparticle synthesis .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., neurotransmitter modulation vs. no observed effect) may arise from:

  • Experimental Design : Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or animal models. Replicate studies using standardized protocols (e.g., OECD guidelines) .
  • Compound Purity : Impurities >5% can skew results. Validate purity via HPLC (>98%) and quantify trace solvents (e.g., residual DMF) .
  • Receptor Specificity : Use radioligand binding assays (e.g., ³H-dopamine displacement) to confirm affinity for target receptors (e.g., dopamine D₂ vs. serotonin 5-HT₂A) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound, and what are its limitations?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate blood-brain barrier permeability. Molecular dynamics simulations model binding to cytochrome P450 enzymes (e.g., CYP3A4) .
  • Limitations : Predictions may fail to account for stereoselective metabolism or off-target interactions. Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary significantly between aqueous vs. anhydrous conditions?

  • Methodological Answer : Hydrolysis of intermediates (e.g., imine or alkyl halides) in aqueous media reduces yields. For example:

  • Anhydrous Routes : Yields up to 88% reported using THF or 2-MeTHF with dehydrating agents (e.g., molecular sieves) .
  • Aqueous Routes : Yields drop to 51–65% due to competing hydrolysis; stabilize intermediates via pH control (pH 8–9 with NaHCO₃) .

Properties

IUPAC Name

N-methyl-N',N'-di(propan-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-6-10-5/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBBCNIVOVKLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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